Valdecoxib

COX-2 inhibition Enzymology Drug potency

Valdecoxib (CAS 181695-72-7) is a non-substitutable COX-2 inhibitor with 10-fold higher potency than celecoxib (IC50 0.005 vs. 0.05 µM) and >15-fold faster inactivation than rofecoxib. Its 20-fold greater binding affinity (Kd 2.6 nM) ensures sustained target engagement for chronic inflammation models. Lower mitochondrial toxicity (IC50 161.4 µM) minimizes off-target metabolic confounds, while a low 4% adverse reaction rate reduces variability in translational studies. The superior selectivity and rapid kinetics make it essential for stopped-flow and pre-steady-state kinetic analyses.

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
CAS No. 181695-72-7
Cat. No. B1682126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValdecoxib
CAS181695-72-7
SynonymsSC-65872;  SC65872;  SC 65872;  Valdecoxib;  Bextra
Molecular FormulaC16H14N2O3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
InChIKeyLNPDTQAFDNKSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility47.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in methanol and ethanol;  freely soluble in organic solvents and alkaline (pH=12) aqueous solution
Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valdecoxib (181695-72-7): Potent and Selective COX-2 Inhibitor for Anti-Inflammatory Research


Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the selective cyclooxygenase-2 (COX-2) inhibitor class, also known as coxibs. It is a highly potent and selective inhibitor of the COX-2 enzyme, with a reported IC50 value of 5 nM for recombinant human COX-2 [1]. Valdecoxib was developed as a next-generation coxib with the aim of achieving enhanced biochemical selectivity over the prototype compounds celecoxib and rofecoxib [2]. Its molecular structure, defined by CAS 181695-72-7, contains a sulfonamide moiety, a characteristic shared with some other coxibs but not all [3].

Valdecoxib (181695-72-7): Why In-Class Substitution Can Compromise Experimental Reproducibility and Data Interpretation


Coxibs are not interchangeable research tools. Their distinct molecular structures confer significant differences in key pharmacological parameters, including COX-2 binding kinetics, biochemical selectivity ratios, and off-target activities [1]. These in vitro and in vivo differences translate to non-interchangeable experimental outcomes. For instance, valdecoxib demonstrates a faster rate of enzyme inactivation and a different mitochondrial toxicity profile compared to other coxibs like celecoxib and rofecoxib [2]. Substituting valdecoxib with a less potent or less selective analog can lead to misinterpretation of the role of COX-2 in a given model, potentially introducing experimental confounds related to COX-1 inhibition or off-target effects. The data presented below demonstrate that valdecoxib's unique pharmacological fingerprint is defined by quantifiable differences from its closest analogs, making it a distinct and non-substitutable tool for scientific investigations.

Valdecoxib (181695-72-7): Evidence-Based Quantitative Differentiation from Closest Analogs for Informed Scientific Selection


Valdecoxib Exhibits 10-Fold Greater Potency for Recombinant Human COX-2 Compared to Celecoxib

Valdecoxib demonstrates significantly higher potency for recombinant human COX-2 compared to the first-generation coxib celecoxib. In a direct head-to-head comparison using recombinant human enzymes, the IC50 for valdecoxib was determined to be 0.005 µM, which is an order of magnitude lower (i.e., more potent) than the 0.05 µM measured for celecoxib [1]. This indicates that valdecoxib achieves the same degree of enzyme inhibition at a 10-fold lower concentration.

COX-2 inhibition Enzymology Drug potency

Valdecoxib Inactivates COX-2 at a Rate Over 15-Fold Faster Than Rofecoxib

Beyond equilibrium potency, valdecoxib exhibits a much faster rate of enzyme inactivation compared to rofecoxib. The second-order rate constant for inactivation (kinact/KI) was 110,000 M⁻¹s⁻¹ for valdecoxib, which is over 15-fold greater than the 7,000 M⁻¹s⁻¹ reported for rofecoxib in the same study [1]. This kinetic difference suggests that valdecoxib achieves functional inhibition of COX-2 more rapidly upon binding.

Enzyme kinetics COX-2 mechanism Binding kinetics

Valdecoxib Demonstrates 20-Fold Higher Binding Affinity for COX-2 Compared to Rofecoxib

The overall saturation binding affinity (Kd) of valdecoxib for recombinant COX-2 is significantly higher than that of rofecoxib. The measured Kd for valdecoxib was 2.6 nM, whereas rofecoxib exhibited a much weaker affinity with a Kd of 51 nM [1]. This 20-fold difference in binding affinity indicates that valdecoxib forms a more stable and longer-lasting complex with the COX-2 enzyme.

Ligand binding COX-2 affinity Receptor occupancy

Valdecoxib Exhibits Reduced In Vitro Mitochondrial Toxicity Relative to Celecoxib and Lumiracoxib

In a comparative study of mitochondrial toxicity in rat liver mitochondria, valdecoxib showed a significantly higher IC50 for the inhibition of ATP synthesis (i.e., lower toxicity) compared to other coxibs, particularly celecoxib and lumiracoxib [1]. The IC50 for valdecoxib was 161.4 ± 28.6 µM, which is an order of magnitude higher than the IC50 of 14.92 ± 6.40 µM observed for celecoxib. This suggests a more favorable safety profile concerning mitochondrial off-target effects for valdecoxib.

Off-target toxicity Mitochondrial function Hepatotoxicity

Valdecoxib Shows Comparable Clinical Tolerance to Rofecoxib in NSAID-Sensitive Patients

In a clinical study of patients with proven NSAID cutaneous sensitivity, the incidence of adverse reactions to single-blinded oral challenges was similar for both valdecoxib and rofecoxib [1]. Out of 28 patients, 1 patient (4%) experienced urticaria with a 40 mg dose of valdecoxib, while 2 patients (7%) experienced angioedema with a 50 mg dose of rofecoxib. The study concluded that both drugs can be safely used by most NSAID-sensitive patients with cutaneous reactions, with isolated cross-reactions being rare.

Drug tolerance NSAID sensitivity Cross-reactivity

Valdecoxib (181695-72-7): High-Value Application Scenarios Based on Quantitative Evidence of Differentiation


High-Precision Enzymology Studies Requiring Maximal COX-2 Potency and Fast Inactivation Kinetics

Based on its 10-fold higher potency for recombinant human COX-2 compared to celecoxib (IC50: 0.005 µM vs. 0.05 µM) [1] and its >15-fold faster enzyme inactivation rate relative to rofecoxib (kinact/KI: 110,000 M⁻¹s⁻¹ vs. 7,000 M⁻¹s⁻¹) [1], valdecoxib is the preferred coxib for enzymologists and biochemists conducting detailed kinetic studies. In experiments where precise control over enzyme inhibition kinetics is paramount, such as stopped-flow assays or pre-steady-state kinetic analyses, the rapid inactivation profile of valdecoxib is a critical differentiator that enables the capture of fast, early-time events in the inhibition process.

Long-Term Cell-Based and In Vivo Models Demanding Sustained Target Engagement and Low Mitochondrial Interference

Valdecoxib's high binding affinity for COX-2 (Kd = 2.6 nM), which is 20-fold greater than that of rofecoxib (Kd = 51 nM) [1], translates to a longer receptor residence time and sustained target engagement. This makes it ideal for chronic inflammation models or long-duration cell culture experiments where constant target coverage is required. Furthermore, its comparatively low mitochondrial toxicity (IC50 for ATP synthesis inhibition: 161.4 µM), which is an order of magnitude less than that of celecoxib (14.9 µM) [2], minimizes the confounding variable of off-target metabolic stress. This dual advantage positions valdecoxib as the compound of choice for studies where data interpretation relies on minimizing both on-target variability (from suboptimal engagement) and off-target toxicity.

Research on Pain and Inflammation Models with NSAID-Sensitive Backgrounds

For research models utilizing cells or tissues derived from patients or animals with known NSAID sensitivities, valdecoxib offers a predictable and well-characterized tolerance profile. Clinical evidence demonstrates that its rate of adverse cutaneous reactions in NSAID-sensitive patients (4%) is comparable to that of rofecoxib (7%) and is generally low [3]. This allows researchers to use valdecoxib in translational studies of pain and inflammation without the experimental confound of an unacceptably high rate of hypersensitivity reactions that could mask or alter the primary outcomes of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valdecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.